molecular formula C10H11NO3 B2741579 5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034460-04-1

5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2741579
CAS No.: 2034460-04-1
M. Wt: 193.202
InChI Key: YPCXGXBGXJUYQX-UHFFFAOYSA-N
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Description

5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of furfurylamine with maleimides, leading to the formation of the bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the furan ring.

Scientific Research Applications

5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its specific combination of a bicyclic structure and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

furan-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCXGXBGXJUYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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